molecular formula C9H10FNO2 B613019 3-Fluoro-dl-phenylalanine CAS No. 2629-54-1

3-Fluoro-dl-phenylalanine

Cat. No.: B613019
CAS No.: 2629-54-1
M. Wt: 183.18
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Description

3-Fluoro-dl-phenylalanine is a fluorinated derivative of phenylalanine, an essential amino acid

Mechanism of Action

3-Fluoro-dl-phenylalanine, also known as H-DL-PHE(3-F)-OH, 3-Fluorophenylalanine, or 2-amino-3-(3-fluorophenyl)propanoic acid, is a fluorinated derivative of phenylalanine . This compound has been the subject of considerable interest due to its potential applications in pharmaceuticals .

Target of Action

Fluorinated amino acids (faas) like this compound have been known to play an important role as potential enzyme inhibitors .

Mode of Action

The introduction of fluorine into phenylalanine can modulate the acidity, basicity, hydrophobicity, geometry, conformation, reactivity, and moreover the bioavailability of the analogue . This suggests that this compound may interact with its targets in a manner that alters these properties, leading to changes in the biochemical activity of the targets.

Biochemical Pathways

It is known that faas can influence various aspects of peptides and proteins, such as protein folding, protein-protein interactions, ribosomal translation, lipophilicity, acidity/basicity, optimal ph, stability, thermal stability, and therapeutic properties . This suggests that this compound could potentially affect a wide range of biochemical pathways.

Pharmacokinetics

The introduction of fluorine into phenylalanine is known to improve the biophysical and chemical properties of bioactives , which could potentially enhance the bioavailability of this compound.

Result of Action

It is known that faas can modulate the properties of peptides and proteins , suggesting that this compound could potentially have a wide range of effects at the molecular and cellular level.

Action Environment

The properties of faas are known to be influenced by the position and number of fluorine atoms within the amino acid chains , suggesting that the action of this compound could potentially be influenced by environmental factors that affect these properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed cross-coupling reaction between an organozinc iodide and aryl halides . This method provides a convenient route to prepare protected fluorinated phenylalanine analogues.

Industrial Production Methods: Industrial production of 3-Fluoro-dl-phenylalanine often employs similar synthetic routes but on a larger scale. The use of automated synthesis and purification systems ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-dl-phenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorinated benzoic acids, while substitution can produce various fluorinated aromatic compounds .

Comparison with Similar Compounds

  • α-Fluorophenylalanine
  • β-Fluorophenylalanine
  • β,β-Difluorophenylalanine

Comparison: 3-Fluoro-dl-phenylalanine is unique due to the position of the fluorine atom on the phenyl ring. This positioning can lead to different chemical and biological properties compared to other fluorinated phenylalanines. For example, α-Fluorophenylalanine may have different effects on protein folding and stability due to the proximity of the fluorine atom to the amino group .

Properties

IUPAC Name

2-amino-3-(3-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-3-1-2-6(4-7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHRYODZTDMVSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

456-88-2, 2629-54-1
Record name 3-Fluorophenylalanine
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Record name 3-Fluorophenylalanine
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Record name DL-3-(3-Fluorophenyl)alanine
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Record name 3-Fluorophenylalanine
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Record name 2629-54-1
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Record name 3-fluoro-3-phenylalanine
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Record name DL-3-(3-fluorophenyl)alanine
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